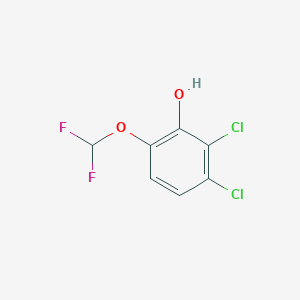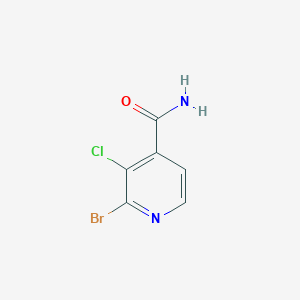![molecular formula C8H10BrNO3S B1530156 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one CAS No. 1083168-88-0](/img/structure/B1530156.png)
5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one
Overview
Description
5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a research chemical with the CAS Number: 1083168-88-0 . It has a molecular weight of 280.14 and a molecular formula of C8H10BrNO3S . The compound is typically a white to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrNO3S/c1-14(12,13)5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5H2,1H3 . This indicates that the compound contains a bromine atom, a nitrogen atom, an oxygen atom, and a sulfur atom, along with carbon and hydrogen atoms.Physical And Chemical Properties Analysis
The compound is a white to brown solid . It has a molecular weight of 280.14 and a molecular formula of C8H10BrNO3S . The compound is typically stored at a temperature of +4C .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed novel synthetic routes and chemical transformations involving bromo-substituted pyridine derivatives, which are key intermediates in the synthesis of complex molecules. For instance, a study detailed the synthesis and aromatization of ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines, demonstrating an unusual synthesis pathway to 5-aryl-2-acetylpyrroles (Petrov, Kalyazin, & Somov, 2021). This highlights the versatility of bromo-substituted pyridine derivatives in accessing pyrrole derivatives through innovative synthetic strategies.
Quantum Mechanical Investigations and Biological Activities
The palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize a series of novel pyridine derivatives from commercially available bromo-substituted pyridines. Quantum mechanical investigations using Density Functional Theory (DFT) helped describe potential reaction pathways and candidate molecules' properties. Some of these synthesized compounds showed significant biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017). This illustrates the application of bromo-substituted pyridines in developing new compounds with potential therapeutic benefits.
Safety and Hazards
properties
IUPAC Name |
5-bromo-1-(2-methylsulfonylethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-14(12,13)5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNQYMOWIBRFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C=C(C=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219947 | |
| Record name | 5-Bromo-1-[2-(methylsulfonyl)ethyl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1083168-88-0 | |
| Record name | 5-Bromo-1-[2-(methylsulfonyl)ethyl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083168-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-[2-(methylsulfonyl)ethyl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



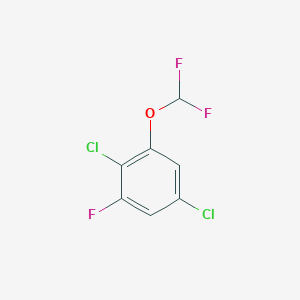
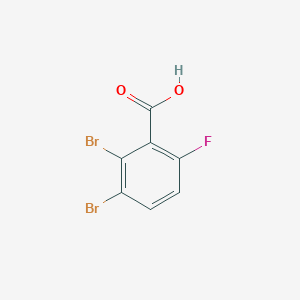

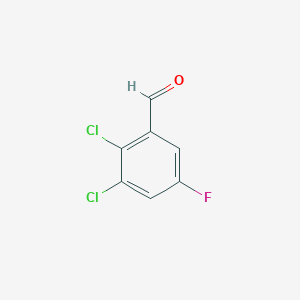


![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)
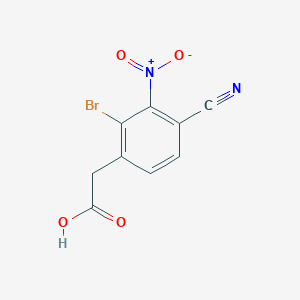
![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)
